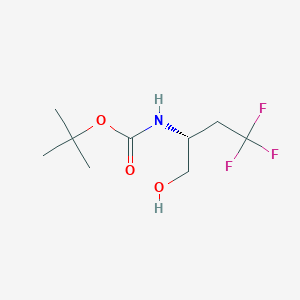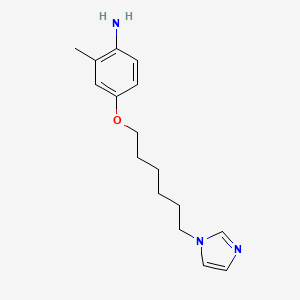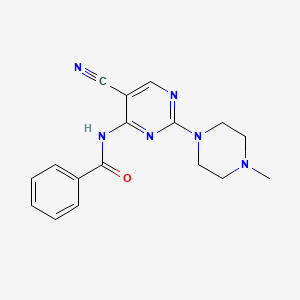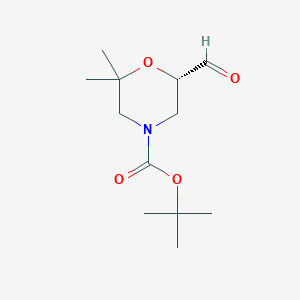
1-(4-Acetylphenyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It features a cyclopropane ring attached to a phenyl group with an acetyl substituent and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Acetylphenyl)cyclopropanecarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-acetylbenzeneacetonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Acetylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-Acetylphenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Acetylphenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylcyclopropanecarbonitrile: Similar structure but lacks the acetyl group.
4-Acetylbenzonitrile: Contains the acetyl and nitrile groups but lacks the cyclopropane ring.
Uniqueness
1-(4-Acetylphenyl)cyclopropanecarbonitrile is unique due to the presence of both the cyclopropane ring and the acetyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-(4-acetylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-9(14)10-2-4-11(5-3-10)12(8-13)6-7-12/h2-5H,6-7H2,1H3 |
Clé InChI |
LKVYHCHJYRZZMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)



![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)

![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)

![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)

